2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid
Overview
Description
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid is an organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an acetic acid moiety
Mechanism of Action
- For instance, pyrrolidine derivatives have been studied extensively in drug discovery. The pyrrolidine ring, due to its sp³ hybridization and non-planarity (referred to as “pseudorotation”), offers a versatile scaffold for bioactive molecules . Further research would be needed to identify the precise target of our compound.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 3-(trifluoromethyl)propanal and ammonia or primary amines under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties due to the presence of the trifluoromethyl group.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a drug candidate.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethanol: Similar structure but with an alcohol group instead of an acetic acid moiety.
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.
3-(Trifluoromethyl)pyrrolidine: Lacks the acetic acid moiety.
Uniqueness
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid is unique due to the combination of the trifluoromethyl group, pyrrolidine ring, and acetic acid moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for diverse chemical reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-1-2-11(3-5)4-6(12)13/h5H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYPDTHCNZNOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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